molecular formula C8H10BrFN2 B13057467 (1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine

(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13057467
M. Wt: 233.08 g/mol
InChI Key: IWYPOJGIGIBKEG-MRVPVSSYSA-N
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Description

(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a bromo and fluorine substituent on a phenyl ring, attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.

    Reaction with Ethylene Oxide: The aniline derivative undergoes a reaction with ethylene oxide under basic conditions to form the corresponding ethane-1,2-diamine derivative.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The ethane-1,2-diamine backbone can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Substitution: Formation of new derivatives with different substituents on the phenyl ring.

    Oxidation: Conversion to corresponding amides or imines.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

    Materials Science: Utilized in the development of novel materials with specific properties.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine: Similar structure with a chloro substituent instead of bromo.

    (1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine: Similar structure with a chloro substituent instead of fluoro.

    (1S)-1-(4-Bromo-2-methylphenyl)ethane-1,2-diamine: Similar structure with a methyl substituent instead of fluoro.

Uniqueness

The uniqueness of (1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine lies in its specific combination of bromo and fluoro substituents, which can impart distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(1S)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine, also known as 4-Bromo-2-fluoro-phenylethylene-1,2-diamine, is a chiral compound characterized by the presence of bromine and fluorine substituents on the aromatic ring. The molecular formula is C8H12BrCl2FN2C_8H_{12}BrCl_2FN_2 with a molecular weight of 306.00 g/mol. Its unique structure suggests potential biological activity, particularly in medicinal chemistry.

Structural Characteristics

The compound features a chiral center adjacent to the amine groups, which can significantly influence its biological interactions and pharmacological properties. The halogen substitutions may enhance the compound's reactivity and selectivity towards biological targets.

Property Value
Molecular FormulaC8H12BrCl2FN2
Molecular Weight306.00 g/mol
Chiral CenterYes
SubstituentsBromine, Fluorine

Predicted Pharmacological Properties

Based on structural analysis and computer-aided drug design models, this compound is predicted to exhibit several biological activities:

  • Antitumor Activity : Similar compounds often show significant cytotoxic effects against various cancer cell lines.
  • Antiviral Activity : Potential effectiveness against viral infections has been noted in related chemical classes.
  • Kinase Inhibition : The presence of halogen atoms may enhance binding affinity to kinase targets, which are crucial in cancer therapy.

Case Studies and Research Findings

Research has indicated that compounds with similar structures have demonstrated diverse biological activities:

  • Antitumor Studies : A study involving derivatives of diamines showed that brominated compounds exhibited enhanced cytotoxicity against murine leukemia cell lines (P388) and human colon cancer cells (HCT 116) .
  • Mechanism of Action : Investigations into the interaction of fluorinated diamines with histone deacetylases (HDACs) revealed that fluorination can significantly alter the inhibitory potency against these enzymes, suggesting a potential pathway for therapeutic applications in cancer treatment .
  • Synthetic Versatility : Various synthetic routes for producing this compound have been explored, showcasing its adaptability for further modifications aimed at enhancing biological activity .

Comparative Analysis with Related Compounds

The following table highlights compounds structurally related to this compound and their unique characteristics:

Compound Name Structural Features Biological Activity
4-BromoanilineBrominated aniline derivativeUsed in dye synthesis; moderate cytotoxicity
4-FluoroanilineFluorinated aniline derivativeExhibits different reactivity patterns
Ethylenediaminetetraacetic acidContains multiple aminesStrong chelating agent
3-Amino-5-bromopyridinePyridine ring with amino and bromo substituentsPotential application in anti-infective agents

Properties

Molecular Formula

C8H10BrFN2

Molecular Weight

233.08 g/mol

IUPAC Name

(1S)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrFN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1

InChI Key

IWYPOJGIGIBKEG-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)F)[C@@H](CN)N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(CN)N

Origin of Product

United States

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